Diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate
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Overview
Description
Diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate is a chemical compound with the molecular formula C₁₄H₂₃NO₅. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl pyrrole-2,5-dicarboxylate with butyl bromide in the presence of a base such as potassium carbonate in dimethylformamide. The reaction proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted esters. These products can be further utilized in various synthetic applications .
Scientific Research Applications
Diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Diethyl pyrrole-2,5-dicarboxylate
- Diethyl 3-ethylidene-1-methyl-5-oxopyrrolidine-2,2-dicarboxylate
- Di-tert-butyl 1-ethyl 3-methylenepyrrolidine-1,2,2-tricarboxylate
Uniqueness
Diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2445-92-3 |
---|---|
Molecular Formula |
C14H23NO5 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-4-7-8-10-9-11(16)15-14(10,12(17)19-5-2)13(18)20-6-3/h10H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
SAXRPHBHTIPNEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)NC1(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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